2-Bromo-6-cyclohexylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-cyclohexylphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a cyclohexyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclohexylphenol can be achieved through a bromination-dehydrobromination reaction. This involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. The reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of brominating agents and controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Common Reagents and Conditions:
Bromination: Diethyl dibromo-malonate is commonly used for bromination reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize phenols to quinones.
Reduction: Reducing agents like sodium borohydride can convert quinones back to hydroquinones.
Major Products:
Quinones: Formed through oxidation of phenols.
Hydroquinones: Formed through reduction of quinones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-cyclohexylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-cyclohexylphenol involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and hydroxyl group on the phenol ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can also undergo redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-cyclohexylphenol: Another bromophenol with a different substitution pattern.
4-Bromo-5-nitrophthalonitrile: Contains a cyclohexylphenol fragment and exhibits different reactivity due to the presence of nitro groups.
Uniqueness: The presence of both a bromine atom and a cyclohexyl group on the phenol ring provides distinct properties compared to other bromophenols .
Eigenschaften
CAS-Nummer |
6274-89-1 |
---|---|
Molekularformel |
C12H15BrO |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
2-bromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H15BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |
InChI-Schlüssel |
WRVIGSXNYQECJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.